molecular formula C15H11IO3 B1657002 4-Iodobenzoic acid phenacyl ester CAS No. 55153-29-2

4-Iodobenzoic acid phenacyl ester

Cat. No.: B1657002
CAS No.: 55153-29-2
M. Wt: 366.15 g/mol
InChI Key: MLOLQUAQSPKDIW-UHFFFAOYSA-N
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Description

4-Iodobenzoic acid phenacyl ester is an organic compound characterized by the presence of an iodine atom on the benzene ring and a phenacyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodobenzoic acid phenacyl ester typically involves the esterification of 4-iodobenzoic acid with phenacyl chloride. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is heated under reflux to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of optimized reaction conditions, such as precise temperature control and the use of high-purity reagents, ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzoic acid phenacyl ester can undergo various chemical reactions, including:

  • Oxidation: The iodine atom on the benzene ring can be oxidized to form iodic acid derivatives.

  • Reduction: The ester group can be reduced to form the corresponding alcohol.

  • Substitution: The iodine atom can be substituted with other functional groups, such as amines or halides.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

  • Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Iodic acid derivatives.

  • Reduction: 4-Iodobenzoic acid phenacyl alcohol.

  • Substitution: Amines or halides substituted at the iodine position.

Scientific Research Applications

4-Iodobenzoic acid phenacyl ester has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be used as a fluorescent probe for imaging biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-iodobenzoic acid phenacyl ester exerts its effects depends on its specific application. For example, in drug development, the iodine atom may interact with biological targets, such as enzymes or receptors, leading to therapeutic effects. The phenacyl ester group may enhance the compound's solubility and bioavailability.

Comparison with Similar Compounds

  • 4-Iodobenzoic Acid: The parent compound without the phenacyl ester group.

  • Methyl 4-iodobenzoate: A methyl ester derivative of 4-iodobenzoic acid.

  • 4-Bromobenzoic Acid Phenacyl Ester: A similar compound with a bromine atom instead of iodine.

Uniqueness: 4-Iodobenzoic acid phenacyl ester is unique due to the presence of the iodine atom, which imparts specific chemical and physical properties

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Properties

IUPAC Name

phenacyl 4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c16-13-8-6-12(7-9-13)15(18)19-10-14(17)11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOLQUAQSPKDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369372
Record name ZINC01041863
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55153-29-2
Record name ZINC01041863
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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